Cas no 383132-13-6 (6,7-Dichloro-1h-indole-2-carboxylic acid)

6,7-Dichloro-1h-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6,7-Dichloro-1h-indole-2-carboxylic acid
- STK893289
- MFCD02664417
- 383132-13-6
- C9H5Cl2NO2
- D85428
- AKOS001476235
- BBL020600
- SCHEMBL15515566
- BS-27993
- DB-107885
- CS-0206327
- 6,7-dichloro-1H-indole-2-carboxylicAcid
- 6,7-dichloro-1H-indole-2-carboxylic Acid
-
- MDL: MFCD02664417
- インチ: InChI=1S/C9H5Cl2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14)
- InChIKey: TUXCSCQQWQOWDU-UHFFFAOYSA-N
- ほほえんだ: c1cc(c(c2c1cc([nH]2)C(=O)O)Cl)Cl
計算された属性
- せいみつぶんしりょう: 228.9697338g/mol
- どういたいしつりょう: 228.9697338g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 480.3±40.0 °C at 760 mmHg
- フラッシュポイント: 244.3±27.3 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
6,7-Dichloro-1h-indole-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6,7-Dichloro-1h-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246521-1g |
6,7-Dichloro-1h-indole-2-carboxylic acid |
383132-13-6 | 95%+ | 1g |
$212 | 2023-02-02 | |
Chemenu | CM246521-1g |
6,7-Dichloro-1h-indole-2-carboxylic acid |
383132-13-6 | 95% | 1g |
$426 | 2021-08-04 | |
abcr | AB382670-1g |
6,7-Dichloro-1H-indole-2-carboxylic acid; . |
383132-13-6 | 1g |
€297.00 | 2025-03-19 | ||
1PlusChem | 1P00BZ42-100mg |
6,7-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID |
383132-13-6 | 98% | 100mg |
$52.00 | 2024-05-03 | |
abcr | AB382670-10g |
6,7-Dichloro-1H-indole-2-carboxylic acid; . |
383132-13-6 | 10g |
€1317.00 | 2025-03-19 | ||
1PlusChem | 1P00BZ42-1g |
6,7-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID |
383132-13-6 | 96% | 1g |
$183.00 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276997-5g |
6,7-Dichloro-1H-indole-2-carboxylic acid |
383132-13-6 | 98% | 5g |
¥4954.00 | 2024-05-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6530-10g |
6,7-dichloro-1H-indole-2-carboxylic acid |
383132-13-6 | 95% | 10g |
¥4676.0 | 2024-04-19 | |
A2B Chem LLC | AF57922-250mg |
6,7-Dichloro-1h-indole-2-carboxylic acid |
383132-13-6 | 96% | 250mg |
$63.00 | 2024-04-20 | |
A2B Chem LLC | AF57922-10g |
6,7-Dichloro-1h-indole-2-carboxylic acid |
383132-13-6 | 96% | 10g |
$825.00 | 2024-04-20 |
6,7-Dichloro-1h-indole-2-carboxylic acid 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
6,7-Dichloro-1h-indole-2-carboxylic acidに関する追加情報
6,7-Dichloro-1H-indole-2-carboxylic Acid: A Comprehensive Overview
6,7-Dichloro-1H-indole-2-carboxylic acid, identified by the CAS number 383132-13-6, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the indole family, which has been extensively studied due to its diverse biological activities and applications in drug discovery. The molecule features a bicyclic structure with a carboxylic acid group at position 2 and chlorine substituents at positions 6 and 7 of the indole ring. These structural features contribute to its unique chemical properties and potential bioactivity.
The synthesis of 6,7-Dichloro-1H-indole-2-carboxylic acid involves a series of well-established organic reactions. Typically, the starting material is an indole derivative, which undergoes chlorination at specific positions followed by functionalization to introduce the carboxylic acid group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. Researchers have also explored alternative routes using microwave-assisted synthesis and continuous flow reactors, which offer improved yields and reduced reaction times.
6,7-Dichloro-1H-indole-2-carboxylic acid has garnered significant attention in pharmacological studies due to its potential as a lead compound for drug development. Recent research has highlighted its anti-inflammatory properties, making it a promising candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, studies have demonstrated its ability to modulate cellular signaling pathways, particularly those involving NF-kB and MAPK, which are critical in inflammation and cancer progression.
In the context of cancer research, 6,7-Dichloro-1H-indole-2-carboxylic acid has shown selective cytotoxicity against various cancer cell lines. Preclinical studies have indicated that this compound may inhibit tumor growth by inducing apoptosis and disrupting mitochondrial function. Furthermore, its ability to enhance the efficacy of conventional chemotherapy drugs suggests potential synergistic effects when used in combination therapies.
The application of 6,7-Dichloro-1H-indole-2-carboxylic acid extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent studies have explored its integration into polymer blends to enhance charge transport properties, paving the way for innovative applications in renewable energy technologies.
In conclusion, 6,7-Dichloro-1H-indole-2-carboxylic acid is a versatile compound with promising applications across multiple disciplines. Its structural features and bioactivity make it a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a pivotal role in advancing both therapeutic interventions and technological innovations.
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